molecular formula C28H34N2O4S B2761343 1-(2,5-Diethoxy-4-methylbenzenesulfonyl)-4-(diphenylmethyl)piperazine CAS No. 1206103-79-8

1-(2,5-Diethoxy-4-methylbenzenesulfonyl)-4-(diphenylmethyl)piperazine

Cat. No. B2761343
CAS RN: 1206103-79-8
M. Wt: 494.65
InChI Key: RHPXKLFFXHVXOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,5-Diethoxy-4-methylbenzenesulfonyl)-4-(diphenylmethyl)piperazine, also known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. TFMPP has been widely studied for its potential applications in scientific research, particularly in the field of neuroscience.

Mechanism Of Action

1-(2,5-Diethoxy-4-methylbenzenesulfonyl)-4-(diphenylmethyl)piperazine acts as a partial agonist at the 5-HT1A and 5-HT2A receptors, which are both involved in the regulation of mood, behavior, and cognition. 1-(2,5-Diethoxy-4-methylbenzenesulfonyl)-4-(diphenylmethyl)piperazine also has affinity for other serotonin receptors, including the 5-HT1B, 5-HT1D, and 5-HT7 receptors. The exact mechanism of action of 1-(2,5-Diethoxy-4-methylbenzenesulfonyl)-4-(diphenylmethyl)piperazine is not fully understood, but it is thought to modulate the activity of serotonin in the brain, which may contribute to its effects on behavior and mood.
Biochemical and Physiological Effects:
1-(2,5-Diethoxy-4-methylbenzenesulfonyl)-4-(diphenylmethyl)piperazine has been shown to produce a range of biochemical and physiological effects in animal models and human subjects. These effects include increased locomotor activity, altered sensory perception, changes in mood and behavior, and alterations in autonomic function. 1-(2,5-Diethoxy-4-methylbenzenesulfonyl)-4-(diphenylmethyl)piperazine has also been shown to increase the release of neurotransmitters such as dopamine, norepinephrine, and acetylcholine, which may contribute to its effects on behavior and cognition.

Advantages And Limitations For Lab Experiments

1-(2,5-Diethoxy-4-methylbenzenesulfonyl)-4-(diphenylmethyl)piperazine has several advantages as a research tool. It is relatively easy to synthesize and purify, and it has a well-characterized mechanism of action. 1-(2,5-Diethoxy-4-methylbenzenesulfonyl)-4-(diphenylmethyl)piperazine is also relatively selective for serotonin receptors, which allows for more specific investigations of the role of serotonin in behavior and cognition. However, 1-(2,5-Diethoxy-4-methylbenzenesulfonyl)-4-(diphenylmethyl)piperazine also has several limitations. It has a relatively short half-life and duration of action, which may make it difficult to use in certain experimental paradigms. Additionally, 1-(2,5-Diethoxy-4-methylbenzenesulfonyl)-4-(diphenylmethyl)piperazine has potential side effects, including alterations in autonomic function and changes in mood and behavior.

Future Directions

There are several future directions for research on 1-(2,5-Diethoxy-4-methylbenzenesulfonyl)-4-(diphenylmethyl)piperazine. One area of interest is the development of more selective and potent agonists for the 5-HT1A and 5-HT2A receptors, which may have potential therapeutic applications in the treatment of psychiatric disorders. Additionally, further investigations into the effects of 1-(2,5-Diethoxy-4-methylbenzenesulfonyl)-4-(diphenylmethyl)piperazine on neurotransmitter release and synaptic plasticity may provide insights into the mechanisms underlying its effects on behavior and cognition. Finally, studies on the long-term effects of 1-(2,5-Diethoxy-4-methylbenzenesulfonyl)-4-(diphenylmethyl)piperazine on brain function and behavior may help to clarify its potential therapeutic applications and limitations.

Synthesis Methods

1-(2,5-Diethoxy-4-methylbenzenesulfonyl)-4-(diphenylmethyl)piperazine can be synthesized through a multistep process that involves the reaction of 2,5-diethoxy-4-methylbenzenesulfonyl chloride with piperazine in the presence of a base. The resulting intermediate is then reacted with benzhydryl chloride to yield 1-(2,5-Diethoxy-4-methylbenzenesulfonyl)-4-(diphenylmethyl)piperazine. The purity of 1-(2,5-Diethoxy-4-methylbenzenesulfonyl)-4-(diphenylmethyl)piperazine can be increased through recrystallization and chromatography techniques.

Scientific Research Applications

1-(2,5-Diethoxy-4-methylbenzenesulfonyl)-4-(diphenylmethyl)piperazine has been extensively studied for its potential applications in scientific research. It has been used as a tool to investigate the role of serotonin receptors in the brain, particularly the 5-HT1A and 5-HT2A receptors. 1-(2,5-Diethoxy-4-methylbenzenesulfonyl)-4-(diphenylmethyl)piperazine has also been used to study the effects of serotonin on behavior, cognition, and mood. Additionally, 1-(2,5-Diethoxy-4-methylbenzenesulfonyl)-4-(diphenylmethyl)piperazine has been investigated for its potential therapeutic applications in the treatment of anxiety, depression, and other psychiatric disorders.

properties

IUPAC Name

1-benzhydryl-4-(2,5-diethoxy-4-methylphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34N2O4S/c1-4-33-25-21-27(26(34-5-2)20-22(25)3)35(31,32)30-18-16-29(17-19-30)28(23-12-8-6-9-13-23)24-14-10-7-11-15-24/h6-15,20-21,28H,4-5,16-19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHPXKLFFXHVXOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,5-Diethoxy-4-methylbenzenesulfonyl)-4-(diphenylmethyl)piperazine

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